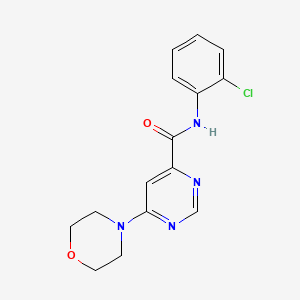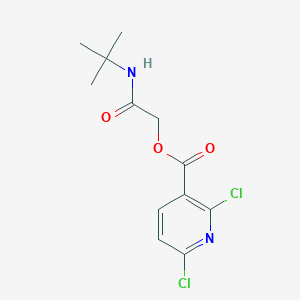
Ledipasvir-Zwischenprodukt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)- is a useful research compound. Its molecular formula is C47H51F2N7O5 and its molecular weight is 831.966. The purity is usually 95%.
BenchChem offers high-quality 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Pharmazeutika
Ledipasvir-Zwischenprodukt wird bei der Synthese von Pharmazeutika verwendet, darunter neue chemische Entitäten (NCEs), Schlüssel- oder fortgeschrittene Zwischenprodukte von Medikamenten oder pharmazeutische Wirkstoffe (APIs) . Ein fortgeschrittenes Zwischenprodukt von Ledipasvir wurde durch eine späte Cyclopropanierung und Difluorierung hergestellt, was eine effizientere Herstellung von Ledipasvir in nur 8 Schritten mit einer Gesamtausbeute von 20% ermöglichte .
Behandlung von Hepatitis-C-Virus-Infektionen
Ledipasvir ist ein antivirales Medikament, das zur Behandlung von Hepatitis-C-Virus-Infektionen eingesetzt wird . Die virologische Wirksamkeit und Sicherheit der Interferon-freien direkt wirkenden antiviralen (DAA) Therapie mit Ledipasvir (LDV) plus Sofosbuvir (SOF) wurden bei Patienten mit chronischer Hepatitis-C-Virus-Infektion (HCV) Genotyp 2 bewertet . Das LDV/SOF-Regime zeigte eine hohe virologische Wirksamkeit und akzeptable Sicherheit bei Patienten mit HCV-Genotyp-2-Infektion .
Wirkmechanismus
Target of Action
The primary target of Ledipasvir Intermediate is the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), which is required for viral RNA replication and assembly of HCV virions . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral agents like Ledipasvir Intermediate .
Mode of Action
Ledipasvir Intermediate interacts with its target, the HCV NS5A protein, by inhibiting its function. Although the exact mechanism of action is unknown, it is postulated that Ledipasvir Intermediate prevents hyperphosphorylation of NS5A, which is required for viral protein production . This interaction disrupts the viral life cycle, preventing the virus from replicating and spreading .
Biochemical Pathways
Ledipasvir Intermediate affects the HCV RNA replication pathway. By inhibiting the NS5A protein, it disrupts the assembly of HCV virions, effectively halting the replication of the virus . This disruption of the viral life cycle leads to a decrease in viral load and, ultimately, the eradication of the virus from the body .
Pharmacokinetics
Ledipasvir Intermediate exhibits favorable pharmacokinetic properties. It reaches maximum plasma concentrations 4–4.5 hours post-dose and is eliminated with a terminal half-life of 47 hours . It is mainly excreted in feces . These properties contribute to its effectiveness as a once-daily oral medication .
Result of Action
The molecular and cellular effects of Ledipasvir Intermediate’s action result in significant health benefits. Treatment with Ledipasvir Intermediate is associated with a sustained virologic response (SVR), which is considered a cure for HCV infection . SVR and eradication of HCV infection are associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
The efficacy and stability of Ledipasvir Intermediate can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion. Ledipasvir intermediate exhibits a high barrier to the development of resistance, making it a potent option for the treatment of hepatitis c . It is also worth noting that Ledipasvir Intermediate can be administered without regard to food, which enhances its convenience and adherence .
Eigenschaften
IUPAC Name |
tert-butyl (1R,3S,4S)-3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51F2N7O5/c1-24(2)38(54-43(58)60-6)42(57)55-23-46(15-16-46)21-37(55)40-50-22-36(53-40)27-9-13-31-30-12-8-25(18-32(30)47(48,49)33(31)19-27)26-10-14-34-35(20-26)52-41(51-34)39-28-7-11-29(17-28)56(39)44(59)61-45(3,4)5/h8-10,12-14,18-20,22,24,28-29,37-39H,7,11,15-17,21,23H2,1-6H3,(H,50,53)(H,51,52)(H,54,58)/t28-,29+,37-,38-,39-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGOURKCVBTGRQ-RLNHTXKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)OC(C)(C)C)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)OC(C)(C)C)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51F2N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2466399.png)


![prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2466405.png)

![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2466412.png)



![11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2466418.png)

![3-(2,5-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2466420.png)

